
An In-depth Technical Guide to 4-Phenylbutanal
(CAS 18328-11-5)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Phenylbutanal

Cat. No.: B095494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive characterization of 4-phenylbutanal (CAS:

18328-11-5), a versatile aldehyde with applications in fragrance, flavor, and as a key

intermediate in organic synthesis. This document collates its physicochemical properties,

detailed spectroscopic data (NMR, IR, and MS), established synthesis protocols, and an

exploration of its potential biological activities, including its putative role in modulating key

cellular signaling pathways. All quantitative data is presented in structured tables for ease of

reference, and experimental methodologies are detailed to facilitate replication. Furthermore,

logical workflows and potential signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties
4-Phenylbutanal, also known as benzenebutanal or γ-phenylbutyraldehyde, is an organic

compound with a phenyl group attached to a four-carbon aldehyde chain.[1][2] It is a colorless

to pale yellow liquid with a characteristic sweet, floral odor.[1][2] Its solubility is limited in water

but high in organic solvents, a property conferred by its hydrophobic phenyl group.[1]

Table 1: Physicochemical Properties of 4-Phenylbutanal
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Property Value Reference

CAS Number 18328-11-5 [2]

Molecular Formula C₁₀H₁₂O [1][2]

Molecular Weight 148.20 g/mol [3]

Appearance Colorless to pale yellow liquid [1][2]

Odor Sweet, floral [1][2]

Boiling Point 243.3 °C at 760 mmHg [4]

Melting Point 45-48 °C (lit.) [5]

Density 0.971 g/cm³ [4]

Flash Point 115.9 °C [5]

Refractive Index 1.504 [5]

Solubility
Soluble in organic solvents,

limited solubility in water
[1]

Spectroscopic Characterization
The structural elucidation of 4-phenylbutanal is unequivocally confirmed through a

combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy,

and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the

molecule.

Table 2: ¹H NMR Spectral Data for 4-Phenylbutanal (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.77 Triplet (t) 1H Aldehyde H (-CHO)

~7.32 - 7.18 Multiplet (m) 5H Aromatic H's (C₆H₅)

~2.66 Triplet (t) 2H Benzylic CH₂

~2.45 Doublet of Triplets (dt) 2H CH₂ adjacent to CHO

~1.98 Quintet (p) 2H Methylene CH₂

Table 3: ¹³C NMR Spectral Data for 4-Phenylbutanal (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~202.5 Aldehyde C=O

~141.0 Quaternary Aromatic C

~128.5 Aromatic C-H

~128.3 Aromatic C-H

~126.0 Aromatic C-H

~45.8 CH₂ adjacent to CHO

~35.0 Benzylic CH₂

~27.5 Methylene CH₂

Infrared (IR) Spectroscopy
The IR spectrum of 4-phenylbutanal exhibits characteristic absorption bands corresponding to

its functional groups.

Table 4: FT-IR Spectral Data for 4-Phenylbutanal
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Wavenumber (cm⁻¹) Intensity Assignment

~3025 Medium Aromatic C-H stretch

~2925, ~2850 Strong Aliphatic C-H stretch

~2720 Weak
Aldehyde C-H stretch (Fermi

resonance)

~1725 Strong Aldehyde C=O stretch

~1600, ~1495, ~1450 Medium-Weak
Aromatic C=C skeletal

vibrations

~750, ~700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-phenylbutanal reveals a distinct

fragmentation pattern that aids in its identification.

Table 5: GC-MS Fragmentation Data for 4-Phenylbutanal

m/z Relative Intensity (%) Proposed Fragment

148 ~20 [M]⁺ (Molecular Ion)

104 100
[C₈H₈]⁺ (Styrene ion, from

McLafferty rearrangement)

91 ~80 [C₇H₇]⁺ (Tropylium ion)

77 ~30 [C₆H₅]⁺ (Phenyl ion)

44 ~60
[C₂H₄O]⁺ (Acetaldehyde

radical cation)

Experimental Protocols
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Synthesis of 4-Phenylbutanal via Swern Oxidation of 4-
Phenylbutan-1-ol
This protocol describes a common and mild method for the synthesis of 4-phenylbutanal.

Materials:

4-Phenylbutan-1-ol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Magnetic stirrer and stirring bar

Round-bottom flasks

Addition funnel

Low-temperature bath (e.g., dry ice/acetone)

Nitrogen or Argon inert atmosphere setup

Procedure:

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, an addition funnel, and a nitrogen inlet.

Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -78 °C

in a dry ice/acetone bath.

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride

solution via the addition funnel, maintaining the temperature below -60 °C. Stir the mixture

for 15 minutes.
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Add a solution of 4-phenylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the

reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

Slowly add triethylamine (5.0 equivalents) to the flask. A thick white precipitate will form.

Allow the reaction to warm to room temperature over approximately 1 hour.

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x

volume).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure. The crude product can be purified by column

chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:

Dissolve approximately 10-20 mg of 4-phenylbutanal in 0.6 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, use a standard pulse program with a relaxation delay of 1-2 seconds and

acquire 16-32 scans.

For ¹³C NMR, use a proton-decoupled pulse program with a relaxation delay of 2-5 seconds

and acquire 512-1024 scans.

Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak

(CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
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FT-IR Spectroscopy:

Record a background spectrum of the clean ATR crystal.

Apply a small drop of neat 4-phenylbutanal liquid onto the ATR crystal.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add

16-32 scans to improve the signal-to-noise ratio.

GC-MS Analysis:

Inject a dilute solution of 4-phenylbutanal in a suitable solvent (e.g., DCM) into a gas

chromatograph coupled to a mass spectrometer.

Use a standard non-polar capillary column (e.g., DB-5ms).

Set the injector temperature to 250 °C and the transfer line to 280 °C.

Use a temperature program for the oven, for example, starting at 50 °C for 2 minutes, then

ramping at 10 °C/min to 250 °C and holding for 5 minutes.

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass

range of m/z 40-300.

Biological Activity and Signaling Pathways
Recent studies suggest that 4-phenylbutanal and its derivatives may possess interesting

biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.

While direct studies on 4-phenylbutanal are emerging, research on structurally related

compounds provides insights into its potential mechanisms of action, particularly through the

modulation of the NF-κB and Nrf2 signaling pathways.

Potential Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial

regulator of inflammation. Chronic activation of this pathway is implicated in various

inflammatory diseases. Some phenyl-substituted aldehydes have been shown to inhibit NF-κB

activation, suggesting a potential anti-inflammatory role for 4-phenylbutanal.
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Caption: Putative inhibition of the NF-κB signaling pathway by 4-phenylbutanal.

Potential Activation of the Nrf2 Signaling Pathway
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular

antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and

cytoprotective genes. The electrophilic nature of the aldehyde group in 4-phenylbutanal could

potentially activate the Nrf2 pathway by reacting with Keap1, the primary negative regulator of

Nrf2.
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Caption: Putative activation of the Nrf2 signaling pathway by 4-phenylbutanal.

Applications and Future Perspectives
4-Phenylbutanal is a valuable building block in organic synthesis for the preparation of more

complex molecules, including pharmaceuticals and agrochemicals.[4] Its pleasant aroma also

leads to its use in the fragrance and flavor industries.[1][2] The emerging evidence of its

potential biological activities opens new avenues for research into its therapeutic applications,

particularly in the context of inflammatory and neurodegenerative diseases. Further studies are

warranted to fully elucidate the mechanisms of action of 4-phenylbutanal and its derivatives

on cellular signaling pathways.

Safety and Handling
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4-Phenylbutanal should be handled with care. It is classified as causing serious eye irritation

and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate

personal protective equipment, including safety goggles, gloves, and a lab coat, should be

worn when handling this compound. All work should be conducted in a well-ventilated fume

hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion
This technical guide has provided a detailed characterization of 4-phenylbutanal (CAS 18328-

11-5), summarizing its key physicochemical and spectroscopic properties. Detailed

experimental protocols for its synthesis and analysis have been presented to aid researchers in

their work with this compound. Furthermore, the potential biological activities and involvement

in crucial signaling pathways have been explored, highlighting promising areas for future

research and development. The structured presentation of data and visual representations of

complex processes aim to provide a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b095494#4-phenylbutanal-cas-number-18328-11-5-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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